CC-401: A Technical Overview of a c-Jun N-terminal Kinase (JNK) Inhibitor
CC-401: A Technical Overview of a c-Jun N-terminal Kinase (JNK) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
CC-401 is a second-generation, ATP-competitive anthrapyrazolone inhibitor of c-Jun N-terminal kinases (JNKs), demonstrating high affinity and selectivity.[1][2] JNKs are key components of the mitogen-activated protein kinase (MAPK) signaling cascade, playing a crucial role in cellular responses to stress, inflammation, and apoptosis.[3] This document provides a comprehensive technical guide on CC-401, summarizing its mechanism of action, biochemical and cellular activity, and the methodologies used for its evaluation. While preclinical studies have suggested its potential in various disease models, clinical development has been limited, with a Phase 1 trial in acute myeloid leukemia being suspended for undisclosed reasons.[4] This guide is intended to serve as a resource for researchers interested in the JNK pathway and the therapeutic potential of its inhibitors.
Introduction to JNK Signaling
The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that are activated by a variety of cellular stresses, including inflammatory cytokines, ultraviolet irradiation, heat shock, and osmotic shock.[3] They are encoded by three genes, JNK1, JNK2, and JNK3, with JNK1 and JNK2 being ubiquitously expressed, while JNK3 is predominantly found in the brain, heart, and testes.[3]
The JNK signaling pathway is a three-tiered kinase cascade. It is initiated by the activation of a MAP kinase kinase kinase (MAP3K), which then phosphorylates and activates a MAP kinase kinase (MAP2K), specifically MKK4 or MKK7. These, in turn, dually phosphorylate a threonine and a tyrosine residue within the activation loop of JNK, leading to its activation.[3] Once activated, JNKs phosphorylate a range of substrate proteins, most notably the transcription factor c-Jun at serines 63 and 73 within its N-terminal activation domain, enhancing its transcriptional activity.[3] This signaling cascade is implicated in a multitude of cellular processes, including apoptosis, inflammation, cell differentiation, and proliferation.
CC-401: A Potent JNK Inhibitor
CC-401 is a synthetic small molecule that acts as a potent, ATP-competitive inhibitor of all three JNK isoforms.[2][5] Its chemical name is 3-[3-[2-(1-piperidinyl)ethoxy]phenyl]-5-(1H-1,2,4-triazol-5-yl)-1H-indazole.[6]
Mechanism of Action
As an ATP-competitive inhibitor, CC-401 binds to the ATP-binding pocket of JNK, preventing the kinase from binding its natural substrate, ATP. This inhibition blocks the phosphorylation of JNK substrates, such as c-Jun, thereby downregulating the downstream signaling cascade.[2][5]
Quantitative Data
Published biochemical data on CC-401 is limited. The available information on its inhibitory activity and selectivity is summarized in the table below.
| Parameter | Value | Notes |
| Ki (JNKs) | 25-50 nM | This is a range for all three JNK isoforms (JNK1, JNK2, JNK3).[1] |
| Selectivity | > 40-fold | Greater than 40-fold selectivity for JNK over p38, ERK, IKK2, protein kinase C, Lck, and ZAP70.[1] |
| Cell-based Assay Concentration | 1-5 µM | Concentration range for specific JNK inhibition in cellular assays.[5] |
No publicly available data on the specific Ki or IC50 values for each JNK isoform, preclinical or clinical pharmacokinetics (Cmax, Tmax, half-life, bioavailability), in vivo pharmacodynamics (dose-dependent inhibition of c-Jun phosphorylation), or quantitative in vivo efficacy (e.g., tumor growth inhibition percentage) for CC-401 could be identified in the reviewed literature.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the characterization of JNK inhibitors like CC-401. These are general protocols and would require optimization for specific experimental conditions.
In Vitro JNK Kinase Inhibition Assay (ADP-Glo™ Format)
This assay quantifies JNK activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human JNK1, JNK2, or JNK3 enzyme
-
JNK substrate (e.g., ATF2 or c-Jun peptide)
-
ATP
-
CC-401 (or other test inhibitor)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
384-well assay plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of CC-401 in kinase buffer.
-
In a 384-well plate, add 1 µL of the CC-401 dilution or vehicle (DMSO control).
-
Add 2 µL of JNK enzyme solution (concentration to be optimized for each isoform).
-
Add 2 µL of a substrate/ATP mixture. The final concentrations of substrate and ATP should be at or near their Km values for the specific JNK isoform.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature to deplete unused ATP.
-
Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each CC-401 concentration and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot for Phospho-c-Jun in Cultured Cells
This protocol details the detection of phosphorylated c-Jun (a direct downstream target of JNK) in cell lysates following treatment with a JNK inhibitor.
Materials:
-
Cell line of interest (e.g., HeLa, HEK293)
-
Cell culture medium and supplements
-
JNK activator (e.g., Anisomycin, UV irradiation)
-
CC-401
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibodies: Rabbit anti-phospho-c-Jun (Ser63 or Ser73) and Rabbit anti-total c-Jun.
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in culture plates and grow to 70-80% confluency.
-
Pre-treat cells with various concentrations of CC-401 (e.g., 1-10 µM) or vehicle for 1-2 hours.
-
Induce JNK activation by treating with a stimulator (e.g., 10 µg/mL Anisomycin for 30 minutes).
-
Wash cells with ice-cold PBS and lyse with supplemented RIPA buffer.
-
Clear the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-c-Jun overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imager.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total c-Jun or a housekeeping protein like GAPDH or β-actin.
In Vivo Tumor Xenograft Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of a JNK inhibitor in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line for implantation (e.g., human colon or breast cancer cells)
-
Matrigel (optional)
-
CC-401
-
Vehicle for CC-401 administration (e.g., 0.5% methylcellulose)
-
Calipers for tumor measurement
-
Anesthesia
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells in PBS, with or without Matrigel) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer CC-401 or vehicle to the mice via the desired route (e.g., oral gavage) at a predetermined dose and schedule (e.g., once or twice daily).
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.
-
The tumors can be weighed and processed for further analysis, such as Western blotting for phospho-c-Jun to confirm target engagement.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
Signaling Pathways and Experimental Workflows
JNK Signaling Pathway
Caption: The JNK signaling cascade and the inhibitory action of CC-401.
Experimental Workflow for JNK Inhibitor Evaluation
Caption: A generalized workflow for the preclinical evaluation of a JNK inhibitor.
Clinical Development and Future Perspectives
A Phase 1 clinical trial was initiated to evaluate the safety, pharmacokinetics, and pharmacodynamics of CC-401 in subjects with high-risk myeloid leukemia (NCT00126893).[7] However, this study was suspended, and the reasons for the suspension have not been publicly disclosed.[4] Consequently, there is a lack of clinical data on the safety, tolerability, and efficacy of CC-401 in humans.
Despite the halt in its clinical development, CC-401 remains a valuable research tool for elucidating the roles of JNK signaling in various biological and pathological processes. Its high potency and selectivity make it a useful probe for in vitro and in vivo studies. Future research could focus on understanding the off-target effects of CC-401, which may have contributed to its clinical outcome, and on the development of new-generation JNK inhibitors with improved safety profiles. The complex and sometimes contradictory roles of JNK in promoting both cell survival and apoptosis underscore the need for a deeper understanding of the context-dependent functions of this signaling pathway to effectively translate JNK inhibition into therapeutic success.
References
- 1. rndsystems.com [rndsystems.com]
- 2. qeios.com [qeios.com]
- 3. c-Jun N-terminal kinases - Wikipedia [en.wikipedia.org]
- 4. Non-kinase targeting of oncogenic c-Jun N-terminal kinase (JNK) signaling: the future of clinically viable cancer treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 3-(3-(2-(Piperidin-1-yl)ethoxy)phenyl)-5-(1H-1,2,4-triazol-3-yl)-1H-indazole|BLD Pharm [bldpharm.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
